molecular formula C8H8N4S B2741028 2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine CAS No. 887309-83-3

2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine

Cat. No.: B2741028
CAS No.: 887309-83-3
M. Wt: 192.24
InChI Key: WWLBRNDSESTXEA-UHFFFAOYSA-N
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Description

2-[N-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to a class of nitrogen-containing heterocycles that are frequently investigated for their potential biological activities. Compounds featuring a thiazole core linked to a pyrimidine ring, similar to this one, are often explored as key scaffolds in the development of kinase inhibitors . Research into structurally analogous molecules has shown that the thiazole-pyrimidine architecture can interact with specific biological targets. For instance, some thiazole-substituted pyrimidines have been studied for their role as TRPV3 modulators, which are relevant to dermal conditions like psoriasis and atopic dermatitis . Other related compounds have been identified as inhibitors of enzymes such as Aurora kinase A, which plays a critical role in cell cycle progression and is a target in oncology research . The presence of both the thiazole and pyrimidine rings provides multiple sites for hydrogen bonding and hydrophobic interactions, making this compound a versatile intermediate for further chemical functionalization and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-pyrimidin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-6-5-13-8(11-6)12-7-9-3-2-4-10-7/h2-5H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLBRNDSESTXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of thiazole and pyrimidine have been shown to possess antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. The introduction of the thiazole ring enhances the compound's interaction with microbial targets, potentially inhibiting growth and proliferation .

Anticancer Potential

The compound has been investigated for its role in cancer therapy. Studies have identified thiazole-pyrimidine derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDK activity can lead to reduced cancer cell proliferation. For example, certain derivatives have demonstrated effective inhibition of CDK4 and CDK6, making them promising candidates for further development in cancer treatments .

Anti-inflammatory and Analgesic Effects

Thiazolo[3,2-a]pyrimidine derivatives have shown anti-inflammatory and analgesic properties in various studies. These compounds can modulate inflammatory pathways and provide pain relief comparable to standard analgesics like indomethacin and aspirin. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Antimicrobial Activity Study

A study conducted on a series of thiazole-pyrimidine derivatives revealed that certain compounds exhibited potent activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungal agents . This suggests that modifications to the thiazole or pyrimidine structure can enhance antifungal efficacy.

Cancer Cell Proliferation Inhibition

In vitro assays on acute myeloid leukemia cell lines demonstrated that specific derivatives of 2-[N-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine could induce apoptosis at low concentrations (0.25 µM - 2.50 µM). The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent in oncological applications .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli, S. aureus, C. albicans
AnticancerInhibits CDK4/6 leading to reduced cell proliferation
Anti-inflammatoryModulates inflammatory responses
AnalgesicComparable pain relief to indomethacin

Mechanism of Action

The mechanism of action of 2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK4/6 inhibitor, the compound binds to the active site of these kinases, preventing their interaction with cyclin D. This inhibition disrupts the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key structural analogs and their differences are summarized below:

Compound Name Core Structure Thiazole Substituents Pyrimidine Substituents Molecular Formula Key Properties/Applications
2-[N-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine Pyrimidine-thiazole Methyl at position 4 Amino at position 2 C₈H₉N₅S Enhanced lipophilicity
4-(2-Amino-1,3-thiazol-4-yl)pyrimidin-2-amine (L22) Pyrimidine-thiazole Amino at position 2 of thiazole Amino at position 2 C₇H₇N₅S Hydrogen-bonding capability
4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine Pyrimidine-thiazole Methyl at positions 2 and 4 Amino at position 2 C₉H₁₁N₅S Increased steric hindrance
AB4 (from ) Benzamide-thiazole Methyl at position 4 + triazole-sulfanyl N/A C₁₅H₁₅N₇O₂S₂ High similarity score (0.500) to reference drugs

Key Observations :

  • Substituent Position: The methyl group at position 4 of the thiazole in the target compound distinguishes it from L22, which has an amino group at position 2 of the thiazole. This difference impacts electronic properties and intermolecular interactions.
  • Electronic Effects: Methyl groups (electron-donating) vs. amino groups (electron-withdrawing) alter the thiazole’s reactivity. For example, L22’s amino group enables hydrogen bonding, while the target compound’s methyl group enhances hydrophobicity .

Physicochemical Properties

  • Thermal Stability : Crystallographic data (e.g., via SHELX programs in ) indicate that methyl-substituted thiazoles often exhibit stable crystal packing due to van der Waals interactions, which may correlate with shelf stability .

Biological Activity

The compound 2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine is a derivative of pyrimidine and thiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C8H9N3S\text{C}_8\text{H}_9\text{N}_3\text{S}

This structure features a pyrimidine ring substituted with an amino group linked to a thiazole ring. The presence of both heterocycles contributes to its biological activity.

Antibacterial Activity

Research indicates that compounds within the 2-aminothiazole series exhibit significant antibacterial activity against Mycobacterium tuberculosis. The compound under discussion has shown promising results in structure-activity relationship (SAR) studies, revealing sub-micromolar minimum inhibitory concentrations (MICs) against this pathogen. Specifically, analogs with various substitutions at the C-2 position of the thiazole showed enhanced activity while maintaining selectivity over mammalian cells .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (μM)Selectivity Index
2-Aminothiazole Derivative 10.70>10
2-Aminothiazole Derivative 24.5>8
This compoundTBDTBD

Anti-inflammatory Effects

Pyrimidine derivatives, including those featuring thiazole moieties, have been noted for their anti-inflammatory properties. Recent studies have demonstrated that these compounds can inhibit the expression of key inflammatory mediators such as COX-1 and COX-2. In vivo studies using carrageenan-induced paw edema models indicated that certain derivatives exhibited anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Anti-inflammatory Activity Comparison

CompoundED50 (μM)Reference Drug ED50 (μM)
Compound A8.239.17 (Indomethacin)
Compound B11.609.17 (Indomethacin)
This compoundTBDTBD

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the thiazole core plays a crucial role in its antibacterial action by disrupting bacterial cell wall synthesis or interfering with metabolic pathways specific to M. tuberculosis. The anti-inflammatory effects may stem from the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole-pyrimidine derivatives against M. tuberculosis. The study highlighted that modifications at the C-4 position of the thiazole significantly influenced antibacterial efficacy, suggesting a targeted approach for future drug development . Additionally, another study focused on the anti-inflammatory potential of similar compounds demonstrated significant reductions in inflammatory markers in vitro and in vivo, underscoring their therapeutic promise .

Q & A

Basic: What are the most reliable synthetic routes for 2-[N-(4-methyl-1,3-thiazol-2-yl)amino]pyrimidine?

Methodological Answer:
The synthesis typically involves coupling a pyrimidine precursor with a functionalized 4-methylthiazole. For example:

  • Step 1: Prepare 4-methyl-1,3-thiazol-2-amine via cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., NaOH/EtOH) .
  • Step 2: React 2-aminopyrimidine with an electrophilic intermediate (e.g., bromopyrimidine) in a nucleophilic aromatic substitution (SNAr) reaction. Polar aprotic solvents (DMF, DMSO) and catalysts like Cu(I) or Pd(0) improve yields .
  • Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%) .

Basic: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:
X-ray crystallography using SHELXL (v.2018/3) is the gold standard:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine anisotropic displacement parameters for non-H atoms .
  • Key Metrics: Validate via R-factor (<0.05), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions .
  • Example: A related thiazole-pyrimidine hybrid (PubChem CID: B7787183) showed a dihedral angle of 27.5° between the thiazole and pyrimidine rings, confirmed by SHELX refinement .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electron density. The 4-methyl group on the thiazole increases electron donation, enhancing reactivity at the pyrimidine C-5 position .
  • Experimental Validation: Compare Suzuki-Miyaura coupling yields with/without methyl substitution. Methylated derivatives show 20–30% higher yields due to stabilized transition states .
  • Contradictions: Some studies report steric hindrance from bulky substituents reducing reactivity; balance electronic and steric effects using Hammett plots .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis: Compile IC50 values from multiple studies (e.g., antimicrobial assays) and normalize using Z-score analysis to identify outliers .
  • Assay Variability Control: Re-test under standardized conditions (e.g., Mueller-Hinton agar for antimicrobial studies; 37°C, pH 7.4) .
  • Case Study: A thiazole-pyrimidine analog showed conflicting IC50 values (12 μM vs. 45 μM) against HSV-1. Re-evaluation revealed differences in cell lines (Vero vs. HEK293) and viral load normalization methods .

Advanced: How can computational modeling predict binding modes to biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Parameterize the compound’s partial charges via AM1-BCC .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of the ligand-protein complex. Key interactions (e.g., hydrogen bonds with Thr790) correlate with experimental inhibition (Ki = 49 nM) .
  • Validation: Compare predicted binding poses with crystallographic data (e.g., PDB ID: 7K1H for EGFR complexes) .

Basic: What spectroscopic techniques confirm the compound’s purity and structure?

Methodological Answer:

  • NMR (600 MHz, DMSO-d6): Key signals include δ 8.3–8.5 ppm (pyrimidine H-4/H-6), δ 7.1 ppm (thiazole H-5), and δ 2.4 ppm (CH3 on thiazole) .
  • HRMS: Confirm molecular ion [M+H]+ with <2 ppm error (e.g., m/z 235.0825 for C8H9N4S) .
  • Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Methodological Answer:

  • Lipinski’s Rule: Ensure derivatives have MW <500, LogP <5, HBD <5, HBA <10. Introduce solubilizing groups (e.g., morpholine) without exceeding thresholds .
  • Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify half-life (t1/2) via LC-MS. Methylthiazole derivatives show t1/2 >4 h vs. <1 h for unsubstituted analogs .
  • Case Study: Adding a trifluoromethyl group increased membrane permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 assays) but reduced aqueous solubility; balance via salt formation .

Advanced: What mechanistic insights explain its role in antiviral activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure inhibition of HSV-1 thymidine kinase (TK) using [³H]-thymidine incorporation. IC50 values correlate with reduced viral replication (EC50 = 0.8 μM) .
  • Resistance Profiling: Serial passage of HSV-1 in subtherapeutic doses identifies mutations (e.g., TK A189V) conferring resistance, confirming target engagement .
  • Transcriptomics: RNA-seq of treated cells reveals downregulation of viral UL23 (TK) and UL30 (DNA polymerase) genes .

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